Vicenin 2
Übersicht
Beschreibung
Vicenin 2 is a naturally occurring flavonoid glycoside, specifically a bis-C-glucosyl flavonoid. It is categorized under the flavones subclass and is known for its distinctive C-glycosidic linkage. This compound is found in various plants, including Ocimum sanctum and Moringa oleifera, and has been studied for its diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Vicenin 2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Zeigt schützende Wirkungen gegen oxidativen Stress und Proteinaggregation.
Medizin: Zeigt Potenzial in der Krebsbehandlung, indem es die epitheliale-mesenchymale Transition hemmt und die Apoptose in Krebszellen induziert
Industrie: Wird bei der Entwicklung von antioxidativen und entzündungshemmenden Produkten eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Antioxidative Aktivität: Es interagiert mit humanem Serumalbumin und bildet einen Komplex, der oxidativen Stress reduziert.
Entzündungshemmende Aktivität: Reduziert proinflammatorische Zytokine über den NF-κB-Signalweg.
Antitumoraktivität: Hemmt die Wnt/β-Catenin-Signalgebung und induziert Apoptose in Krebszellen.
Ähnliche Verbindungen:
Isovitexin 8-C-glucosid: Ähnliche Struktur mit einem Apigenin-Rest und C-8-Glucose.
Isoviolanthin: Ähnlich wie this compound, hat aber eine Rhamnose-Einheit in C-6.
Einzigartigkeit: this compound ist aufgrund seiner Bis-C-Glycosylierung und seiner Fähigkeit, stabile Komplexe mit Proteinen zu bilden, einzigartig, was signifikante antioxidative und entzündungshemmende Eigenschaften bietet .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Vicenin 2 beinhaltet die Bis-C-Glycosylierung von 1,3,5-Trifluorbenzol, gefolgt von einer aromatischen nucleophilen Substitution, um Fluoratome in Sauerstoffunktionen umzuwandeln. Dieses Verfahren liefert this compound in exzellenten Mengen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus pflanzlichen Quellen wie Ocimum sanctum und Moringa oleifera. Die Blätter werden getrocknet, pulverisiert und mit Lösungsmitteln wie Methanol extrahiert. Der Extrakt wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vicenin 2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Es kann proinflammatorische Zytokine und Mediatoren in biologischen Systemen reduzieren.
Substitution: Der Syntheseprozess beinhaltet eine aromatische nucleophile Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Superoxidanionen und Hydroxylradikale.
Reduktion: Beinhaltet biologische Mediatoren wie Stickstoffmonoxid.
Substitution: Verwendet 1,3,5-Trifluorbenzol und geeignete Nucleophile.
Hauptprodukte:
Oxidation: Produkte umfassen weniger reaktive Sauerstoffspezies.
Reduktion: Führt zu reduzierten Spiegeln von proinflammatorischen Zytokinen.
Substitution: Liefert this compound mit umgewandelten Sauerstoffunktionen.
Wirkmechanismus
Vicenin 2 exerts its effects through several mechanisms:
Antioxidant Activity: It interacts with human serum albumin, forming a complex that reduces oxidative stress.
Anti-inflammatory Activity: Reduces pro-inflammatory cytokines via the NF-κB pathway.
Anti-cancer Activity: Inhibits Wnt/β-catenin signaling and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Isovitexin 8-C-glucoside: Similar structure with an apigenin moiety and C-8 glucose.
Isoviolanthin: Similar to Vicenin 2 but has a rhamnose unit in C-6.
Uniqueness: this compound is unique due to its bis-C-glycosylation and its ability to form stable complexes with proteins, providing significant antioxidant and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vicenin 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23666-13-9 | |
Record name | Violantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicenin 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 236 °C | |
Record name | Vicenin 2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Vicenin-2 exert its anti-cancer effects?
A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.
Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?
A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.
Q3: Does Vicenin-2 possess antioxidant properties?
A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].
Q4: What is the molecular formula and weight of Vicenin-2?
A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.
Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?
A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].
- Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].
Q6: What is known about the pharmacokinetic profile of Vicenin-2?
A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?
A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.
Q8: What in vitro models have been used to study the biological activity of Vicenin-2?
A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:
- Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.
- Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].
- Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].
Q9: What in vivo models have been used to study the biological activity of Vicenin-2?
A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:
- Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].
- Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].
- Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].
- Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].
Q10: Has Vicenin-2 been evaluated in clinical trials?
A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.
Q11: What analytical techniques are commonly used to quantify Vicenin-2?
A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.
- HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].
- HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].
Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?
A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:
- Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].
- Precision: Evaluating the repeatability and reproducibility of the method [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.